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molecular formula C11H12OS B8672946 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol

6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol

Cat. No. B8672946
M. Wt: 192.28 g/mol
InChI Key: MTIGKMIYABOJNW-UHFFFAOYSA-N
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Patent
US04963580

Procedure details

To a solution of BCl3 in methylene chloride (5.5 mL, 1.0M, 5.5 mmole) under N2 at -25° C. was added dropwise a solution of 5-allyloxy-2,3-dihydrobenzothiophene (1.0 g, 5.2 mmole) in methylene chloride (10 mL) keeping the temperature between -25° and -15° C. (10 minutes). The reaction mixture was stirred at -15° C. for 15 minutes. The cooling bath was then removed and the reaction mixture allowed to stir for another 1.5 hours. The reaction mixture was then poured into ice water (70 mL). An additional portion of methylene chloride (10 mL) was added and the layers separated. The aqueous layer was extracted an additional 2×20 mL methylene chloride and the combined organic layers were washed with NaHCO3 (sodium bicarbonate) (1×20 mL), H2O (1×20 mL) and brine (1×20 mL). After drying over Na2SO4, filtration and concentration afforded 0.56 g crude product. Purification by flash chromatography (90/10 hexane/EtOAc to elute) afforded, in order of elution: 64 mg (6.4%) 4-allyl-2,3-dihydrobenzothiophene (oil) 204 mg (20.4% 6-allyl-2,3-dihydrobenzothiophene (oil) and 146 mg (18.4%) 5-hydroxy-2,3-dihydrobenzothiophene.
Name
4-allyl-2,3-dihydrobenzothiophene
Quantity
64 mg
Type
reactant
Reaction Step One
Name
6-allyl-2,3-dihydrobenzothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
146 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C2CCSC=2C=CC=1)C=C.[CH2:13]([C:16]1[CH:24]=[CH:23][C:19]2[CH2:20][CH2:21][S:22][C:18]=2[CH:17]=1)[CH:14]=[CH2:15].[OH:25]C1C=CC2SCCC=2C=1>>[CH2:13]([C:16]1[C:24]([OH:25])=[CH:23][C:19]2[CH2:20][CH2:21][S:22][C:18]=2[CH:17]=1)[CH:14]=[CH2:15]

Inputs

Step One
Name
4-allyl-2,3-dihydrobenzothiophene
Quantity
64 mg
Type
reactant
Smiles
C(C=C)C1=CC=CC2=C1CCS2
Step Two
Name
6-allyl-2,3-dihydrobenzothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=CC2=C(CCS2)C=C1
Step Three
Name
Quantity
146 mg
Type
reactant
Smiles
OC=1C=CC2=C(CCS2)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (90/10 hexane/EtOAc to elute)
CUSTOM
Type
CUSTOM
Details
afforded, in order of elution

Outcomes

Product
Name
Type
Smiles
C(C=C)C1=CC2=C(CCS2)C=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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